molecular formula C5H10Cl2N2O2 B13475246 [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride

[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride

Cat. No.: B13475246
M. Wt: 201.05 g/mol
InChI Key: LBJFDKABTFBCFR-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride is a high-purity chemical building block with the molecular formula C5H8N2O2 and a molecular weight of approximately 129.07 g/mol for the free base . This compound features a 1,3-oxazole core, which is a privileged structure in medicinal chemistry and drug discovery. The oxazole ring is a common pharmacophore found in compounds with a wide range of biological activities, making derivatives like this one valuable intermediates for constructing more complex molecules . The molecule possesses two functional handles—an aminomethyl group and a hydroxymethyl group—which allow for versatile synthetic modifications through acylation, alkylation, and conjugation reactions. Researchers utilize such scaffolds in the design and synthesis of novel compounds for various investigative applications. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in biological assays. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C5H10Cl2N2O2

Molecular Weight

201.05 g/mol

IUPAC Name

[2-(aminomethyl)-1,3-oxazol-5-yl]methanol;dihydrochloride

InChI

InChI=1S/C5H8N2O2.2ClH/c6-1-5-7-2-4(3-8)9-5;;/h2,8H,1,3,6H2;2*1H

InChI Key

LBJFDKABTFBCFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)CN)CO.Cl.Cl

Origin of Product

United States

Preparation Methods

Oxazole Ring Formation

The 1,3-oxazole ring can be synthesized by classical cyclization methods involving:

  • Cyclodehydration of α-amino ketones with carboxylic acid derivatives or their equivalents
  • Use of appropriate precursors such as amino alcohols or α-hydroxy ketones with amides or nitriles under dehydrating conditions

Introduction of Aminomethyl and Hydroxymethyl Groups

  • Aminomethyl group introduction: This can be achieved via nucleophilic substitution or reductive amination at the 2-position of the oxazole ring. For example, a halomethyl oxazole intermediate can be reacted with ammonia or amines, followed by reduction if necessary.
  • Hydroxymethyl group introduction: The hydroxymethyl group at the 5-position is often introduced by selective hydroxymethylation reactions, such as formylation followed by reduction, or by direct substitution if a suitable leaving group is present.

Salt Formation

  • The dihydrochloride salt is formed by treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol, methanol, or ether).
  • This step ensures the compound is isolated as a stable crystalline salt, improving solubility and handling.

Representative Synthetic Route (Hypothetical Example)

Step Reagents & Conditions Description Yield (%)
1 α-Amino ketone + carboxylic acid derivative, dehydrating agent (e.g., POCl3) Cyclization to form 1,3-oxazole ring 70-85
2 Halomethylation reagent (e.g., chloromethyl methyl ether) Introduction of halomethyl group at position 2 65-75
3 Ammonia or ammonium hydroxide, reductive amination (NaBH4) Conversion to aminomethyl group 60-80
4 Hydroxymethylation (formaldehyde, base) Introduction of hydroxymethyl group at position 5 60-70
5 HCl in ethanol Formation of dihydrochloride salt >90

Analytical Characterization

  • NMR Spectroscopy: Confirms substitution pattern on oxazole ring and presence of aminomethyl and hydroxymethyl groups.
  • Mass Spectrometry: Confirms molecular weight consistent with dihydrochloride salt.
  • Elemental Analysis: Validates purity and stoichiometry of the salt.
  • Melting Point: Characteristic for the dihydrochloride salt form.

Research Findings and Optimization Notes

  • The preparation of substituted oxazoles with aminomethyl and hydroxymethyl groups requires careful control of reaction conditions to avoid over-substitution or ring opening.
  • Use of protecting groups may be necessary during multi-step synthesis to prevent side reactions.
  • Salt formation with hydrochloric acid improves compound stability and facilitates purification.
  • Yields vary depending on the precursor quality and reaction parameters but generally fall within the 60-85% range per step.
  • Purification is commonly achieved by recrystallization of the dihydrochloride salt from solvents like ethanol or isopropanol.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Typical Yield (%) Notes
Oxazole ring synthesis Cyclodehydration α-Amino ketone + carboxylic acid derivative + POCl3 70-85 Requires controlled temperature
Aminomethyl group addition Nucleophilic substitution/reductive amination Halomethyl intermediate + NH3 + NaBH4 60-80 May need protection/deprotection steps
Hydroxymethyl group addition Hydroxymethylation Formaldehyde + base 60-70 Selective substitution critical
Salt formation Acid-base reaction HCl in ethanol/methanol >90 Enhances stability and crystallinity

Chemical Reactions Analysis

Types of Reactions

[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include substituted oxazoles, reduced derivatives, and various functionalized compounds that retain the core oxazole structure .

Scientific Research Applications

Chemistry

In chemistry, [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology

Biologically, this compound is studied for its potential interactions with biomolecules. It can be used in the design of bioactive molecules and as a probe in biochemical assays .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing compounds with specific biological activities .

Industry

Industrially, this compound is used in the production of various materials and chemicals. Its unique structure allows for the creation of specialized polymers and other industrially relevant compounds .

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxazole ring can participate in π-π interactions. These interactions facilitate the compound’s binding to its targets, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Key Structural Features
This compound C₅H₁₀Cl₂N₂O₂ 201.05 4 4 79.6* Oxazole core, aminomethyl, hydroxymethyl, 2×HCl
(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride C₉H₁₃Cl₂N₃O 250.12 4 3 64.1 Benzimidazole core, methyl, hydroxymethyl, 2×HCl
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride C₈H₁₀Cl₂FN₃ 254.09 4 4 64.1 Benzimidazole core, fluoro substitution, 2×HCl
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride C₇H₁₁ClN₂O 174.63 3 3 64.6 Pyridinone core, difluoroethyl substituent, 1×HCl
Key Observations:

Core Heterocycle Differences: The target compound’s oxazole core (a five-membered ring with one oxygen and one nitrogen) contrasts with the benzimidazole (fused benzene and imidazole) or pyridinone (six-membered ring with a ketone) cores in analogs.

Substituent Effects: The hydroxymethyl group in the target compound increases polarity compared to the methyl group in (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride . Fluorine substitution in [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride enhances electronegativity and metabolic stability, a feature absent in the oxazole-based compound .

Hydrogen Bonding and Solubility: All compounds have 4 hydrogen bond donors, but the target compound’s higher topological polar surface area (TPSA ~79.6 Ų) suggests superior solubility in aqueous media compared to benzimidazole derivatives (TPSA ~64.1 Ų) .

Stability and Reactivity

  • The target compound’s oxazole ring is less prone to hydrolysis compared to pyridinones but more reactive toward electrophilic substitution than benzimidazoles.
  • The dihydrochloride salt form improves stability under acidic conditions, whereas non-halogenated analogs may require additional stabilization for long-term storage .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high yield and purity of [2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride?

  • Methodological Answer : Synthesis typically involves cyclization of substituted aldehydes with amino alcohols under acidic conditions. For example, reacting 2-aminomethyl-oxazole precursors with methanol in the presence of HCl can yield the dihydrochloride salt. Key considerations include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures to isolate the dihydrochloride form .
  • Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometry of reagents .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The oxazole ring protons resonate at δ 7.8–8.2 ppm, while the aminomethyl (–CH₂NH₂) group appears as a triplet near δ 3.5–4.0 ppm. The dihydrochloride salt shows downfield shifts due to protonation of the amine .
  • IR Spectroscopy : Stretching frequencies for N–H (3300–3500 cm⁻¹) and O–H (broad peak ~3200 cm⁻¹) confirm the presence of amine and methanol groups. Absence of carbonyl peaks rules out oxidation byproducts .

Q. What factors influence the solubility and stability of this compound in aqueous and organic solvents?

  • Methodological Answer :

  • pH-dependent solubility : The dihydrochloride salt exhibits higher solubility in polar solvents (water, DMSO) at acidic pH due to ionization. Solubility decreases in nonpolar solvents (e.g., hexane) .
  • Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hygroscopic degradation. Stability studies via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) show <5% degradation over 6 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replacing methanol with ethoxy or altering the oxazole ring) to assess bioactivity changes .
  • In vitro assays : Test kinase inhibition (e.g., EGFR, MAPK) using fluorescence polarization or ATP-binding assays. For example, oxazole derivatives with aminomethyl groups show IC₅₀ values <1 µM in kinase inhibition studies .
  • Computational modeling : Docking studies (AutoDock Vina) predict interactions with enzyme active sites, prioritizing targets for experimental validation .

Q. What experimental approaches resolve contradictions in reported biological activities of oxazole-based analogs?

  • Methodological Answer :

  • Dose-response validation : Replicate studies with standardized protocols (e.g., fixed cell lines, serum-free media) to minimize variability. For example, discrepancies in antimicrobial activity (MIC values) may arise from differences in bacterial strains .
  • Meta-analysis : Cross-reference PubChem BioAssay data and literature to identify consensus targets. Compounds with tert-butylphenyl groups (as in ) often show enhanced receptor affinity compared to ethoxyphenyl analogs .

Q. How does the dihydrochloride salt form impact reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • pH-controlled reactivity : The protonated amine (–NH₃⁺) in the dihydrochloride form reduces nucleophilicity, requiring deprotonation (e.g., with NaHCO₃) for reactions like acylation .
  • Kinetic studies : Monitor reaction rates (UV-Vis or LC-MS) under varying pH conditions. For example, coupling with benzoyl chloride proceeds optimally at pH 8–9, achieving >80% conversion .

Q. What challenges arise in quantifying trace impurities during HPLC analysis, and how can they be addressed?

  • Methodological Answer :

  • Column selection : Use HILIC columns for polar impurities or C18 with ion-pairing agents (e.g., heptafluorobutyric acid) for basic byproducts .
  • Detection limits : Employ tandem mass spectrometry (LC-MS/MS) in MRM mode to detect impurities at <0.1% levels. Calibrate with synthetic standards of common side products (e.g., oxazole dimers) .

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